4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide
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Overview
Description
4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group, a methylthio group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide typically involves the introduction of the cyclopropoxy, methylthio, and sulfonamide groups onto a pyridine ring. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Thioether Formation: Introduction of the methylthio group via thioether formation reactions.
Sulfonamide Formation: Introduction of the sulfonamide group through sulfonamide formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Substitution reactions involving the pyridine ring or the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated pyridines, nucleophile-substituted pyridines.
Scientific Research Applications
4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activity and interactions with biological targets.
Industrial Applications: Use as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes involved in folate metabolism, leading to antibacterial activity . Additionally, the compound may interact with other biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-methylpyridine-2-sulfonamide: Similar structure but lacks the methylthio group.
Pyridine-2-sulfonamide Derivatives: Compounds with variations in the substituents on the pyridine ring.
Uniqueness
4-Cyclopropoxy-5-(methylthio)pyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy, methylthio, and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O3S2 |
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Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methylsulfanylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S2/c1-15-8-5-11-9(16(10,12)13)4-7(8)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
JUDTYIIMBIDAJT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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